molecular formula C20H25N5O4S B10982355 N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide

N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10982355
M. Wt: 431.5 g/mol
InChI Key: UGQKMACVBQRAFM-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a phenyl group at position 4 and a carboxamide-linked side chain terminating in a sulfamoylbenzyl moiety. This structure combines key pharmacophoric elements:

  • Piperazine: A versatile scaffold known for enhancing solubility and modulating receptor interactions .
  • Carboxamide linkage: Enhances hydrogen-bonding capacity, improving target binding .

Synthesis: The compound can be synthesized via a nucleophilic substitution reaction between N-chloroacetyl derivatives and aminobenzyl sulfonamides, followed by purification through recrystallization (similar to methods in and ).

Properties

Molecular Formula

C20H25N5O4S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-oxo-2-[(4-sulfamoylphenyl)methylamino]ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C20H25N5O4S/c21-30(28,29)18-8-6-16(7-9-18)14-22-19(26)15-23-20(27)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,22,26)(H,23,27)(H2,21,28,29)

InChI Key

UGQKMACVBQRAFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.

    Attachment of the Sulfamoylbenzyl Moiety: This step involves the reaction of a sulfamoylbenzyl chloride with the piperazine derivative in the presence of a base to form the desired compound.

    Final Coupling Reaction: The final step is the coupling of the intermediate with an appropriate carboxamide derivative under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme inhibition.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit the activity of carbonic anhydrase by binding to its active site, thereby interfering with the enzyme’s catalytic function . This inhibition can affect various physiological processes, including pH regulation and ion transport.

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following table compares the target compound with structurally related analogs, highlighting substituent variations and their implications:

Compound Name (Reference) Core Structure Key Substituents Biological Activity/Notes Physicochemical Properties
Target Compound 4-Phenylpiperazine-1-carboxamide Sulfamoylbenzylaminoethyl-oxo Carbonic anhydrase inhibition (predicted) High solubility due to sulfonamide group
N-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)benzamide (36) Benzamide Sulfamoylbenzylaminoethyl-oxo NMR data confirmed structure Lower solubility (benzamide vs. piperazine)
A2–A6 (4-Hydroxyquinazoline derivatives) Quinazolinone-piperazine-carboxamide Fluorine/chlorine on phenyl ring Anticancer activity (in vitro) MP: 189–199°C; yields 45–57%
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-pyrimidinylpiperazine-carboxamide Pyrimidinyl-piperazine-carboxamide Trifluoromethylphenyl Not reported Enhanced lipophilicity (CF3 group)
Dithiocarbamate-piperazine derivatives Piperazine-dithiocarbamate-acetamide Aryl-thiocarbamate Cytotoxic (A-549 cells; 34–48% viability) Moderate yields (45–60%)
N-(2-Oxo-2-((4-sulfamoylphenyl)amino)ethyl)-2-phenylacetamide Phenylacetamide Sulfamoylphenylaminoethyl-oxo Research use (GLPBIO) MP/Solubility data unavailable

Pharmacological Activity

  • Target Compound : Predicted carbonic anhydrase inhibition due to sulfamoyl group, analogous to acetazolamide derivatives .
  • A2–A6 () : Demonstrated anticancer activity via fluorinated/chlorinated substituents, with cell viability <60% at 100 µg/mL.
  • Dithiocarbamate-piperazines () : Exhibited moderate to excellent cytotoxicity (34–48% viability), highlighting the piperazine scaffold’s role in anticancer drug design.

Physicochemical Properties

  • Solubility : The sulfamoyl group in the target compound enhances aqueous solubility compared to halogenated analogs (e.g., A2–A6) .
  • Melting Points : Fluorinated derivatives (A2–A6) show higher MPs (189–199°C) due to stronger intermolecular forces, whereas dithiocarbamates () have lower MPs, reflecting flexibility .

Structure-Activity Relationships (SAR)

  • Sulfamoyl vs. Halogen Substituents : Sulfamoyl groups improve solubility and enzyme targeting, while halogens (F/Cl) enhance lipophilicity and membrane permeability .
  • Piperazine Modifications: Pyrimidinyl () or quinazolinone () substitutions alter electronic profiles, affecting receptor binding.
  • Side Chain Flexibility : Ethyl-oxo linkages (target compound) balance rigidity and flexibility, optimizing target engagement .

Biological Activity

N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a synthetic organic compound notable for its complex structure, which includes a piperazine ring and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3S, with a molecular weight of approximately 378.46 g/mol. The presence of both the sulfonamide moiety and the piperazine ring suggests enhanced interaction capabilities with biological targets, such as enzymes or receptors, which may be pivotal for its pharmacological effects.

Antimicrobial Properties

The sulfonamide group is well-known for its antibacterial properties. Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves inhibiting key enzymes in bacterial metabolism, which may lead to bacterial cell death .

Anticancer Activity

Research has shown that this compound can inhibit certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Initial findings suggest that it may target specific pathways involved in cancer progression, making it a candidate for further development as an anticancer agent. For instance, studies have demonstrated its ability to induce cytotoxic effects in cancer cells, leading to reduced viability and increased rates of apoptosis .

The biological activity of this compound is attributed to its structural features:

  • Piperazine Ring : Enhances binding affinity to biological targets.
  • Sulfonamide Group : Contributes to antibacterial activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
  • Carbonyl Group : Involved in the formation of hydrogen bonds with target proteins, facilitating enzyme inhibition.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N-[2-(sulfamoyl)benzyl]-4-(3-methoxyphenyl)piperazineC18H22N4O3SContains methoxy group; similar piperazine structure
1-amino-N-[2-(sulfamoylanilino)ethyl]cyclopropaneC16H22N4OCyclopropane ring; different core structure
4-(sulfamoyl)-N-(phenyl)piperidineC16H20N2O3SPiperidine instead of piperazine; similar activity

The unique combination of functional groups in this compound enhances its bioactivity compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Anticonvulsant Activity : A related study synthesized various piperazine derivatives and tested them for anticonvulsant activity using established animal models. Many compounds exhibited significant efficacy, suggesting potential therapeutic applications in seizure disorders .
  • Inhibition Studies : Research targeting carbonic anhydrases expressed in bacteria has shown that sulfonamide-based compounds can effectively inhibit these enzymes, providing insights into their mechanism of action against bacterial infections .

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